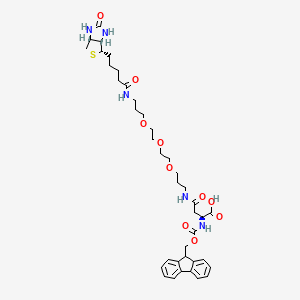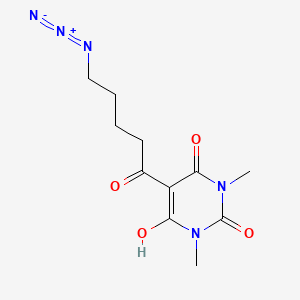
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid (TIMP) is a synthetic compound that has been the subject of numerous scientific studies in the past few decades. It has been used in a variety of applications, ranging from laboratory experiments to medical treatments. TIMP is a versatile compound, with a wide range of biochemical and physiological effects that have been studied in detail.
Applications De Recherche Scientifique
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been studied extensively in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as the mechanism of action of certain drugs. It has also been used to study the effects of various hormones on the body, such as the effects of testosterone on muscle growth. Additionally, 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been used in laboratory experiments to study the effects of various compounds on cell culture.
Mécanisme D'action
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is believed to act as an agonist of the G protein-coupled receptor (GPCR). This means that it binds to the GPCR and activates it, resulting in a physiological response. Specifically, 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is believed to activate the GPCR and stimulate the release of various hormones, such as testosterone.
Biochemical and Physiological Effects
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been studied extensively in terms of its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the stimulation of muscle growth and the promotion of fat loss. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is a versatile compound that can be used in a variety of laboratory experiments. It has a number of advantages, including its low cost and its ability to be used in a variety of experiments. However, it also has some limitations, such as the fact that it is not very stable and can degrade over time.
Orientations Futures
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has a wide range of potential applications, and there are a number of possible future directions for research. One potential direction is to explore the effects of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid on other GPCRs, as well as its effects on other hormones and proteins. Additionally, further research could be done to explore the potential therapeutic applications of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid, such as its potential use in the treatment of various diseases. Finally, further research could be done to explore the effects of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid on various cell types, including cancer cells.
Méthodes De Synthèse
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid can be synthesized from 1-trityl-imidazole and 2-methyl-propanoic acid, using a two-step process. In the first step, the 1-trityl-imidazole is reacted with 2-methyl-propanoic acid in a solution of acetic anhydride and pyridine. This reaction produces an intermediate compound, which is then further reacted with aqueous sodium hydroxide to form 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid.
Propriétés
IUPAC Name |
2-methyl-2-(1-tritylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-25(2,24(29)30)23-18-28(19-27-23)26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXCKDUAFPFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)



![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)







